molecular formula C18H30O3 B1202810 9-Oxooctadeca-10,12-dienoic acid

9-Oxooctadeca-10,12-dienoic acid

Cat. No.: B1202810
M. Wt: 294.4 g/mol
InChI Key: LUZSWWYKKLTDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxooctadeca-10,12-dienoic acid is an oxo fatty acid and an oxidized metabolite of linoleic acid, classified as an octadecanoid lipid molecule . This compound is a natural product found in species such as Artemisia argyi , Glycine max (soybean), and the mushroom Turbinellus floccosus . It belongs to the class of organic compounds known as linoleic acids and derivatives . This compound is of significant interest in biochemical and pharmacological research due to its demonstrated bioactivity. Studies have shown that this compound exhibits anti-proliferative properties against human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells . The compound also possesses anti-inflammatory activity, making it a candidate for investigating pathways involved in the inflammatory response . As an oxidized linoleic acid metabolite (OXLAM), it is part of a broader class of signaling molecules that have been implicated in various physiological and pathophysiological processes . Researchers can utilize this high-purity compound to explore its mechanisms of action, its potential role in cellular signaling, and its interactions with biological targets. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

9-oxooctadeca-10,12-dienoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)

InChI Key

LUZSWWYKKLTDHU-UHFFFAOYSA-N

SMILES

CCCCCC=CC=CC(=O)CCCCCCCC(=O)O

Canonical SMILES

CCCCCC=CC=CC(=O)CCCCCCCC(=O)O

Synonyms

9-keto-10,12-octadecadienoic acid
9-oxo-10,12-octadecadienoic acid
9-oxo-10,12-ODDA

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The oxidation typically employs metal catalysts or organic oxidants. For instance, selenium dioxide (SeO₂) or hydrogen peroxide (H₂O₂) in acidic media facilitates selective ketonization. A representative procedure involves:

  • Dissolving linoleic acid in ethanol or dimethylformamide (DMF).

  • Adding SeO₂ (0.1–0.3 mol equivalents) at 60–80°C under inert atmosphere.

  • Stirring for 12–24 hours, followed by neutralization and extraction.

The reaction yield ranges from 45% to 68%, depending on the purity of the starting material and reaction time. Side products, such as epoxy or hydroxyl derivatives, are minimized by controlling temperature and oxidant concentration.

Table 1: Key Parameters for Chemical Synthesis

ParameterValue/DetailSource
Starting materialLinoleic acid (≥95% purity)
Catalyst/OxidantSeO₂, H₂O₂
SolventEthanol, DMF
Temperature60–80°C
Reaction time12–24 hours
Yield45–68%

Microbial Fermentation Using Filamentous Fungi

A patent (WO2014088002A1) discloses a scalable fermentation method utilizing Aspergillus oryzae and Penicillium species to produce 9-oxoODA from linoleic acid. This biological route leverages the oxidative enzymes secreted by fungi, offering higher stereoselectivity and lower environmental impact compared to chemical methods.

Fermentation Protocol

  • Substrate Preparation : Linoleic acid (0.5–2.0% w/v) is emulsified in a soybean-based medium containing glucose (5–10%), peptone (1–3%), and salts (MgSO₄, KH₂PO₄).

  • Inoculation : Aspergillus oryzae spores (10⁶–10⁷ CFU/mL) are added to the medium.

  • Culture Conditions :

    • Temperature: 28–32°C

    • Aeration: 0.5–1.5 vvm (volume per volume per minute)

    • Agitation: 200–400 rpm

    • Duration: 72–120 hours.

The fungal lipases and oxidases catalyze the regiospecific oxidation of linoleic acid to 9-oxoODA, achieving yields of 0.8–1.2 g/L. Co-culturing with lactic acid bacteria (e.g., Tetragenococcus halophilus) enhances yield by 15–20% through pH stabilization and byproduct degradation.

Table 2: Fermentation Parameters and Outcomes

ParameterValue/DetailSource
MicroorganismAspergillus oryzae (ATCC 20386)
SubstrateLinoleic acid (soybean oil derivative)
Medium CompositionGlucose, peptone, MgSO₄, KH₂PO₄
Aeration Rate0.5–1.5 vvm
Yield0.8–1.2 g/L

Enzymatic Hydrolysis of Linoleic Acid Esters

Recent advances employ lipases to hydrolyze linoleic acid esters (e.g., methyl linoleate) into free linoleic acid, which is subsequently oxidized to 9-oxoODA. This two-step process avoids harsh chemicals and improves reaction specificity.

Procedure Overview

  • Ester Hydrolysis :

    • Substrate: Methyl linoleate (1–5 mM) in phosphate buffer (pH 7.0–7.5).

    • Enzyme: Candida rugosa lipase (500–1,000 U/g substrate).

    • Conditions: 37°C, 6–12 hours, agitation at 150 rpm.

    • Conversion: ≥90% to free linoleic acid.

  • Enzymatic Oxidation :

    • Oxidoreductases (e.g., lipoxygenase) introduce the ketone group at C9.

    • Yields: 50–60% with >95% E,E configuration.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYieldPurityScalabilityEnvironmental Impact
Chemical Synthesis45–68%90–95%HighModerate (waste)
Microbial Fermentation0.8–1.2 g/L85–90%ModerateLow
Enzymatic Hydrolysis50–60%95–98%LowVery Low

Chemical synthesis remains the most scalable method, but microbial fermentation offers greener alternatives. Enzymatic approaches, while eco-friendly, require cost optimization for industrial adoption.

Purification and Characterization

Post-synthesis, 9-oxoODA is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Key characterization data include:

  • Melting Point : 42–45°C

  • UV-Vis : λₘₐₓ 234 nm (conjugated diene)

  • NMR : δ 5.4–5.6 (m, 4H, CH=CH), δ 2.4 (t, 2H, C=O adjacent)

Chemical Reactions Analysis

Types of Reactions

9-Oxooctadecadienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18_{18}H30_{30}O3_{3}
  • Molecular Weight : 294.43 g/mol
  • CAS Number : 54232-58-5
  • Chemical Structure : The compound features a long hydrocarbon chain with two double bonds and a ketone functional group at the ninth carbon position.

Biochemical Mechanisms

9-Oxooctadeca-10,12-dienoic acid primarily functions as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), influencing gene expression related to fatty acid oxidation. Research indicates that it activates PPARα at concentrations between 10 to 20 µM, leading to increased expression of genes involved in lipid metabolism and reduced triglyceride accumulation in hepatocytes .

Metabolic Disorders

This compound has been studied for its potential to ameliorate metabolic disorders such as obesity and diabetes. It has shown promise in reducing triglyceride levels and improving lipid profiles in animal models, particularly in studies involving high-fat diets .

Inflammation and Pain Management

Research has demonstrated that this compound can influence nociceptive hypersensitivity associated with excessive dietary linoleic acid intake. In rodent models, diets enriched with linoleic acid led to increased plasma levels of pro-inflammatory lipid mediators, while the inclusion of this compound mitigated these effects .

Cancer Research

The compound's role in regulating lipid metabolism has implications for cancer research, particularly in understanding how altered fatty acid profiles can influence tumor growth and metastasis. Its potential anti-cancer properties are being explored through various biochemical assays .

Nutraceuticals

Given its origin from tomatoes and other plants, this compound is being investigated as a dietary supplement for its health benefits related to cardiovascular health and metabolic regulation .

Case Studies

StudyFindingsImplications
This compound reduced triglyceride levels in primary mouse hepatocytes.Suggests potential therapeutic applications for fatty liver disease.
Dietary interventions with this compound reduced nociceptive hypersensitivity in rats fed high linoleic acid diets.Highlights its role in pain management strategies.
The compound exhibited acetyl-CoA carboxylase inhibitory activity when isolated from red pepper extracts.Indicates possible applications in metabolic syndrome treatments.

Mechanism of Action

The mechanism of action of 9-Oxooctadecadienoic acid involves its interaction with cellular membranes and enzymes. It is known to modulate the activity of lipoxygenases, which are enzymes involved in the metabolism of polyunsaturated fatty acids. By influencing lipoxygenase activity, 9-Oxooctadecadienoic acid can affect the production of inflammatory mediators and oxidative stress markers .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues

9-Hydroxyoctadeca-10,12-dienoic Acid (9-HODE)
  • Structure : Hydroxyl group at C9 instead of a ketone; same conjugated double bonds (10E,12Z) .
  • Sources: Found in plant lipids (e.g., Calonyction muricatum) and human tissues as a CYP-derived metabolite of linoleic acid .
  • Bioactivity: Pro-inflammatory mediator in colorectal cancer (CRC) and oxidative stress pathways .
13-Oxooctadeca-9,11-dienoic Acid (13-oxoODE)
  • Structure : Ketone group at C13 with conjugated double bonds at C9–11 .
  • Bioactivity: Involved in linoleic acid metabolism under drought stress in plants. Unlike 9-oxoODE, 13-oxoODE is less studied in mammalian systems but shares antioxidant properties .
9,12,13-Trihydroxyoctadec-10-enoic Acid (TriHOME)
  • Structure : Hydroxyl groups at C9, C12, and C13; one double bond at C10 .
  • Bioactivity : Associated with anti-inflammatory and anti-photoaging effects. Unlike 9-oxoODE, TriHOME lacks a ketone group, reducing its reactivity in lipid peroxidation .

Functional Analogues

Azelaic Acid
  • Structure : Dicarboxylic acid (C9:0) without double bonds .
  • Bioactivity : Antimicrobial and anti-inflammatory agent, used in acne treatment. Unlike 9-oxoODE, azelaic acid lacks unsaturated bonds, limiting its role in lipid signaling .
β-Dimorphecolic Acid
  • Structure : Epoxy group at C12–13 and hydroxyl at C9 .
  • Bioactivity : Found in plant resins; exhibits antifungal activity. The epoxy group differentiates its mechanism from 9-oxoODE’s ketone-mediated effects .

Antitumor Activity

Compound IC50 (μM) Target Cell Lines Mechanism
9-oxoODE 16.88 L1210, K562 Inhibits HDAC1; induces apoptosis
12-Oxooctadeca-8,10-dienoic Acid 13.00 L1210 Unknown; structural isomer of 9-oxoODE
9-HODE N/A CRC cells Promotes inflammation via COX-2

Antimicrobial Activity

Compound MIC (μg/mL) Pathogens Tested
9-oxoODE 10–50 Candida albicans, E. coli
Azelaic Acid 5–20 Propionibacterium acnes
β-Dimorphecolic Acid 25–100 Fungal pathogens

Metabolic and Signaling Roles

  • 9-HODE : Biomarker for oxidative stress in CRC .
  • 13-oxoODE : Induced in plant lipid metabolism under drought stress .

Key Research Findings

Antitumor Mechanisms: 9-oxoODE from Ganoderma lucidum fermentation inhibits leukemia cell proliferation (IC50 = 16.88 μM) by modulating HDAC1 and fatty acid synthase (FASN) .

Disease Biomarkers : 9-oxoODE and 9-HODE are elevated in CRC and NSCLC, but 9-HODE correlates more strongly with inflammation .

Structural-Activity Relationships : The ketone group at C9 in 9-oxoODE enhances electrophilic reactivity, enabling covalent modification of cellular targets, unlike hydroxylated analogues .

Q & A

Q. How is 9-Oxooctadeca-10,12-dienoic acid structurally characterized, and what are its key physicochemical properties?

Methodological Answer:

  • Structural Identification : Use IUPAC nomenclature ((10E,12E)-9-oxooctadeca-10,12-dienoic acid) and spectroscopic techniques:
  • NMR (¹H and ¹³C) to confirm double bonds (δ 5.3–5.6 ppm for conjugated dienes) and ketone groups (δ 2.4–2.6 ppm for α-protons).
  • Mass Spectrometry (MS) to verify molecular weight (294.43 g/mol) and fragmentation patterns.
    • Key Properties :
PropertyValue/DescriptionSource
Molecular FormulaC₁₈H₃₀O₃
SMILESCCCCCC=CC=CC(=O)CCCCCCCC(=O)O
logP5.06 (hydrophobic)
SolubilitySoluble in DMSO, chloroform, acetone

Reference Techniques : NMR (Bruker Avance III), ESI-MS (Agilent 6545 Q-TOF) .

Q. What are the primary biological roles of 9-OxoODE in plant systems?

Methodological Answer :

  • Jasmonic Acid Signaling : 9-OxoODE accumulates in rice during jasmonic acid treatment, acting as a signaling molecule. Use LC-MS/MS to quantify levels in plant extracts under stress .
  • Pathogen Defense : In red pepper, 9-OxoODE inhibits acetyl-CoA carboxylase, disrupting fungal lipid biosynthesis. Validate via in vitro enzyme assays (e.g., spectrophotometric ACC inhibition at 340 nm) .
  • Experimental Design : Treat plants with pathogens (e.g., Magnaporthe oryzae), extract lipids via Folch method, and analyze via GC-MS .

Q. What analytical methods ensure the purity of 9-OxoODE for research use?

Methodological Answer :

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 210 nm. Mobile phase: acetonitrile/0.1% formic acid (70:30), flow rate 1 mL/min. Purity ≥95% confirmed by peak area integration .
  • NMR : Compare ¹H NMR spectra with reference standards (e.g., absence of extraneous peaks at δ 1.2–1.4 ppm for impurities) .
  • Storage : Store at -20°C in amber vials to prevent oxidation .

Advanced Research Questions

Q. How to design experiments to study 9-OxoODE's effect on lipid metabolism?

Methodological Answer :

  • In Vitro Models :
  • PLA2 Activity : Measure hydrolysis of radiolabeled phospholipids (e.g., ³H-arachidonic acid release) in macrophage lysates treated with 9-OxoODE (0.1–10 µM) .
  • CPT Inhibition : Isolate hepatic mitochondria, assay carnitine palmitoyltransferase (CPT) activity via DTNB reaction (absorbance at 412 nm) .
    • In Vivo Models : Administer 9-OxoODE (10 mg/kg) to rodents, analyze liver tissue for fatty acid synthase (FAS) mRNA via qRT-PCR .

Q. How to resolve contradictions in 9-OxoODE's pro-inflammatory vs. anti-proliferative effects?

Methodological Answer :

  • Cell-Type Specificity : Compare effects in RAW264.7 macrophages (pro-inflammatory: measure TNF-α via ELISA) vs. cancer cells (anti-proliferative: MTT assay) .
  • Concentration Gradient : Test 0.1–100 µM ranges. Low doses may activate PLA2 (↑ thromboxane B2), while high doses inhibit HDAC1 (↓ cell proliferation) .
  • Pathway Inhibition : Use HDAC1 siRNA in HeLa cells to isolate 9-OxoODE's epigenetic effects .

Q. What are the optimal conditions for 9-OxoODE stability in experimental setups?

Methodological Answer :

  • Storage : -20°C in anhydrous DMSO (≤1 mM stock). Avoid freeze-thaw cycles .
  • Handling : Use inert atmosphere (N₂) for long-term lipid extracts. Confirm stability via periodic LC-MS checks for oxidation products (e.g., 9-hydroxy derivatives) .
  • Solubility Table :
SolventSolubility (mg/mL)Application
DMSO30Cell culture
Chloroform50Lipid extraction
Ethanol10In vivo dosing

Q. How does 9-OxoODE modulate epigenetic mechanisms via HDAC1 inhibition?

Methodological Answer :

  • HDAC1 Assay : Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in nuclear extracts. Treat with 9-OxoODE (IC₅₀ ~20 µM) and measure deacetylase activity .
  • Gene Expression : Perform ChIP-seq to assess histone H3 acetylation at promoters of pro-apoptotic genes (e.g., BAX) in treated cancer cells .

Q. Data Contradiction Analysis Example :

  • Conflict : 9-OxoODE ↑ thromboxane B2 (pro-inflammatory) but ↓ HDAC1 (anti-cancer).
  • Resolution : Context-dependent effects. Use tissue-specific knockout models (e.g., myeloid-specific PLA2 KO mice) to dissect pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Oxooctadeca-10,12-dienoic acid
Reactant of Route 2
9-Oxooctadeca-10,12-dienoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.